4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol
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Overview
Description
4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential biological activity. This compound features a pyrrole ring substituted with a benzyl group and a butanol side chain, making it a versatile molecule for various applications in organic synthesis, drug discovery, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Attachment of the Butanol Side Chain: The butanol side chain can be introduced via a Grignard reaction, where a Grignard reagent (e.g., butylmagnesium bromide) reacts with a suitable precursor to form the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding alkane, using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), aluminum chloride (AlCl₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydro-1H-pyrrol-1-yl)-2-methyldecane-1,3-dione
- 1-(5-Phenyl-2-pyrrolidin-1-yl-1H-pyrrol-3-yl)ethanone
- 1-(2-Furanylmethyl)-1H-pyrrole
Uniqueness
4-(5-Benzyl-1H-pyrrol-2-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and butanol side chain enhances its versatility and potential for various applications compared to other pyrrole derivatives .
Properties
IUPAC Name |
4-(5-benzyl-1H-pyrrol-2-yl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-12(17)7-8-14-9-10-15(16-14)11-13-5-3-2-4-6-13/h2-6,9-10,12,16-17H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPUOAGPGMNSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(N1)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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